molecular formula C37H58O3S2 B12785870 Propanoic acid, 3-(dodecylthio)-, 2-(1,1-dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl ester CAS No. 69075-62-3

Propanoic acid, 3-(dodecylthio)-, 2-(1,1-dimethylethyl)-4-((5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl)thio)-5-methylphenyl ester

Cat. No.: B12785870
CAS No.: 69075-62-3
M. Wt: 615.0 g/mol
InChI Key: JGLKESSHJGLOFL-UHFFFAOYSA-N
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Description

EINECS 273-857-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 273-857-3 involves specific synthetic routes that include controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include condensation, esterification, or other organic synthesis techniques.

Industrial Production Methods: In an industrial setting, the production of EINECS 273-857-3 is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The industrial process may also include purification steps such as distillation or crystallization to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: EINECS 273-857-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: EINECS 273-857-3 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

EINECS 273-857-3 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound may be utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: EINECS 273-857-3 is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 273-857-3 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

    EINECS 273-857-4: A closely related compound with similar chemical properties.

    EINECS 273-857-5: Another compound in the same chemical family with distinct applications.

Uniqueness: EINECS 273-857-3 is unique due to its specific chemical structure and reactivity profile. This uniqueness makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective.

Properties

CAS No.

69075-62-3

Molecular Formula

C37H58O3S2

Molecular Weight

615.0 g/mol

IUPAC Name

[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] 3-dodecylsulfanylpropanoate

InChI

InChI=1S/C37H58O3S2/c1-10-11-12-13-14-15-16-17-18-19-21-41-22-20-35(39)40-32-24-28(3)34(26-30(32)37(7,8)9)42-33-25-29(36(4,5)6)31(38)23-27(33)2/h23-26,38H,10-22H2,1-9H3

InChI Key

JGLKESSHJGLOFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)OC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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